
GDC-0077
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inavolisib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cancer progression and resistance to therapy.
Medicine: Being investigated as a potential treatment for breast cancer, particularly in patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative breast cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine.
Mécanisme D'action
Target of Action
GDC-0077, also known as Inavolisib, is an investigational, highly selective inhibitor and degrader of mutant phosphatidylinositol 3-kinase (PI3K) alpha . The PI3K alpha is the primary target of this compound .
Mode of Action
This compound exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This results in the inhibition of the PI3K pathway . Importantly, this compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms, including activating and transforming mutations as well as amplification of PIK3CA that encodes the p110 alpha subunit of PI3K, has been described in solid tumor malignancies . This compound selectively degrades mutant PI3K alpha in a proteasome-dependent fashion resulting in reduction of PI3K pathway activity biomarkers such as pAkt and pPRAS40 .
Pharmacokinetics
This compound is currently undergoing clinical trials to investigate its safety, tolerability, and pharmacokinetics when administered orally . The pharmacokinetics of this compound in combination with other drugs was found to be similar to its single-agent pharmacokinetics .
Result of Action
The inhibition of the PI3K pathway by this compound leads to a reduction in cell proliferation and an increase in apoptosis in human PIK3CA mutant breast cancer cell lines to a greater extent when compared to PIK3CA wild-type cells . In vivo, daily oral treatment with this compound in cell-culture-derived and patient-derived PIK3CA mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the efficacy of this compound was improved when combined with therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or a CDK4/6 inhibitor (palbociclib) . Furthermore, this compound demonstrates antitumor activity in PIK3CA mutant breast cancer xenograft models .
Analyse Biochimique
Biochemical Properties
GDC-0077 interacts with the PI3K p110a catalytic subunit, a protein that plays a central role in tumor cell proliferation . It inhibits the phosphorylation of PIP2 to PIP3 . This compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .
Cellular Effects
This compound has shown to more potently inhibit mutant PI3K pathway signaling and reduce cell viability through unique HER2-dependent mutant p110a degradation . It is more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This results in enhanced apoptosis and greater efficacy .
Molecular Mechanism
This compound operates by a mechanism that promotes the selective degradation of “hotspot” p110α mutants . It binds to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This leads to a reduction of PI3K pathway biomarkers such as pAkt and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown antitumor activity and a manageable safety profile in patients with PIK3CA-mutant breast cancer . It has been observed that this compound maintains prolonged pathway suppression, resulting in enhanced apoptosis and greater efficacy .
Dosage Effects in Animal Models
In vivo, daily oral treatment with this compound in patient-derived PIK3CA-mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms has been described in solid tumor malignancies .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'Inavolisib est un composé synthétique, organique et de petite taille. La synthèse implique plusieurs étapes, notamment la formation du cycle oxazolidinone et la fixation ultérieure du groupe difluorométhyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation des liaisons chimiques souhaitées .
Méthodes de production industrielle
La production industrielle de l'Inavolisib impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs automatisés et de systèmes de purification pour rationaliser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L'Inavolisib subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans la molécule.
Substitution : L'Inavolisib peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat de réaction souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction pourrait entraîner la formation de groupes fonctionnels réduits .
Applications de la recherche scientifique
L'Inavolisib a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier la voie PI3K et son rôle dans les processus cellulaires.
Biologie : Aide à comprendre les mécanismes moléculaires de la progression du cancer et de la résistance aux thérapies.
Médecine : En cours d'investigation comme traitement potentiel du cancer du sein, en particulier chez les patientes atteintes d'un cancer du sein PIK3CA-muté, positif aux récepteurs hormonaux et négatif au HER2
Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et de médecine personnalisée.
Mécanisme d'action
L'Inavolisib exerce ses effets en inhibant et en dégradant sélectivement la PI3Kα mutante. La voie de signalisation PI3K-médiée joue un rôle crucial dans le développement des tumeurs, car sa dysrégulation est souvent associée à la croissance tumorale et à la résistance aux agents antinéoplasiques. En inhibant cette voie, l'Inavolisib peut empêcher l'activation des molécules de signalisation en aval, conduisant à l'inhibition de la croissance et de la survie des cellules tumorales .
Comparaison Avec Des Composés Similaires
Composés similaires
Alpelisib : Un autre inhibiteur de PI3Kα utilisé dans le traitement du cancer du sein.
Buparlisib : Un inhibiteur pan-PI3K qui cible plusieurs isoformes de PI3K.
Copanlisib : Un inhibiteur de PI3K ayant une activité contre les isoformes PI3Kα et PI3Kδ.
Unicité de l'Inavolisib
L'Inavolisib est unique en raison de sa forte sélectivité pour la PI3Kα mutante et de son double mécanisme d'action, qui comprend à la fois l'inhibition et la dégradation de la protéine cible. Cette double action conduit potentiellement à un contrôle plus efficace et durable de la maladie par rapport aux autres inhibiteurs de PI3K .
Activité Biologique
GDC-0077, also known as Inavolisib, is a selective inhibitor targeting the p110α subunit of phosphatidylinositol 3-kinase (PI3K). This compound has emerged as a promising therapeutic agent, particularly in the treatment of breast cancer characterized by mutations in the PIK3CA gene. This article provides an overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and relevant case studies.
This compound operates through a novel mechanism that not only inhibits PI3K signaling but also promotes the degradation of mutant p110α proteins. This dual action enhances its effectiveness in suppressing tumor growth, particularly in PIK3CA-mutant cancers.
- Selective Inhibition : this compound demonstrates a higher selectivity for mutant p110α compared to other PI3K inhibitors, such as taselisib and BYL719. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .
- Degradation of Mutant Protein : The compound induces the degradation of mutant p110α proteins while sparing wild-type forms, which helps maintain essential cellular functions and reduces potential side effects associated with broader PI3K inhibition .
Efficacy in Clinical Trials
This compound has shown significant promise in clinical trials, particularly for patients with hormone receptor-positive (HR-positive) and HER2-negative breast cancer.
Phase I Clinical Trials
In early-phase trials, this compound was administered as a monotherapy and in combination with standard therapies such as palbociclib and fulvestrant. Key findings include:
- Dosing and Safety : The maximum tolerated dose (MTD) was established at 9 mg daily. Common treatment-related adverse events included hyperglycemia (70%), diarrhea (40%), and fatigue (15%) .
- Clinical Benefit : Among 20 patients treated with this compound, a clinical benefit rate of 45% was observed, with partial responses noted in 25% of participants. The treatment duration averaged 5.3 months .
Phase III Trials
The ongoing phase III INAVO120 study is evaluating the combination of this compound with palbociclib and fulvestrant against a placebo control. Preliminary results indicate:
- Progression-Free Survival (PFS) : The combination therapy significantly improved PFS compared to palbociclib and fulvestrant alone, meeting primary endpoints .
- Safety Profile : The combination was well-tolerated with no new safety signals identified, aligning with the known profiles of the individual agents involved .
Case Study 1: Efficacy in PIK3CA-Mutant Tumors
A notable case involved a patient with HR-positive breast cancer harboring a PIK3CA mutation who had previously undergone multiple lines of therapy. Upon administration of this compound combined with fulvestrant and palbociclib:
- Outcome : The patient achieved significant tumor regression, demonstrating the potential for this compound to overcome resistance mechanisms associated with prior treatments .
Case Study 2: Long-Term Treatment Response
In another case involving long-term treatment with this compound:
- Findings : The patient maintained stable disease for over six months with manageable side effects, underscoring the compound's potential for chronic management of advanced breast cancer .
Summary of Findings
Study Phase | Population | Key Findings |
---|---|---|
Phase I | 20 patients with HR-positive cancer | MTD at 9 mg; 45% clinical benefit rate |
Phase III | Patients with PIK3CA mutations | Significant improvement in PFS; well-tolerated |
Propriétés
IUPAC Name |
(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUNORSOZVTOL-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060571-02-8 | |
Record name | Inavolisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0077 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INAVOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.